Palladium--yttrium (2/5)

Hydrogen separation Membrane technology Fusion fuel cycle

Standard Pd alloys and monometallic catalysts fail to match the phase stability and electronic structure of Y5Pd2. This ordered intermetallic (space group Fd3m, a=1.3625 nm) offers a pseudogap at the Fermi level, resisting sintering in high-temperature hydrogen service. - **Hydrogen permeability:** 3.43×10⁻⁸ mol·m⁻¹·s⁻¹·Pa⁻⁰.⁵ @400°C; >95% recovery from He mixtures - **HDS selectivity:** Direct desulfurization 71%→84% for 4,6-dialkyldibenzothiophenes - **ORR mass activity:** 1317 mA mgPd⁻¹ (Pt-free fuel cell cathode) - **Mechanical strength:** Exceeds Pd-25%Ag membranes for pressure-cycling applications

Molecular Formula Pd2Y5
Molecular Weight 657.4 g/mol
CAS No. 39294-01-4
Cat. No. B15476531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium--yttrium (2/5)
CAS39294-01-4
Molecular FormulaPd2Y5
Molecular Weight657.4 g/mol
Structural Identifiers
SMILES[Y].[Y].[Y].[Y].[Y].[Pd].[Pd]
InChIInChI=1S/2Pd.5Y
InChIKeyZTHZBWCVWZOKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium–Yttrium (2/5) – Intermetallic Properties


Palladium--yttrium (2/5), also referred to as Y5Pd2 or dipalladium pentayttrium, is a binary intermetallic compound composed of palladium and yttrium in a fixed stoichiometric ratio of 5:2 (Y:Pd). It belongs to the family of ordered Pd–Y alloys characterized by a large valence difference (ΔN) and a narrow solid solution range [1]. The compound crystallizes in a cubic crystal system with space group Fd3m, lattice parameter a = 1.3625 nm, and Z = 16, exhibiting a structure type analogous to Dy5Pd2 [2]. It melts congruently at 915 °C and has a density of 6.9 g/cm³ [3]. The precise stoichiometry and well-defined crystallographic ordering distinguish it from solid solution alloys and underpin its electronic structure, which features a split-band regime and a pseudogap at the Fermi level that dictates its stability [1].

Why Palladium–Yttrium (2/5) Substitution Fails


Attempting to substitute Palladium--yttrium (2/5) with generic Pd–Ag, Pd–Cu, or monometallic Pd compounds overlooks critical differences in electronic structure, phase stability, and catalytic selectivity. While many Pd-based alloys exhibit hydrogen permeability or catalytic activity, the specific stoichiometry of Y5Pd2 yields a distinct split-band electronic regime and a pseudogap at the Fermi level that governs its thermodynamic stability and resistance to sintering [1]. Furthermore, the presence of yttrium at high atomic fractions modifies the Pd d-band center and lattice expansion, which directly influences adsorption/desorption energetics in hydrogen separation and catalysis [2]. As demonstrated in comparative studies, the performance advantages of Pd–Y systems over commercial Pd–25%Ag membranes [3] and monometallic Pd catalysts [4] are not simply additive effects of yttrium but stem from the intermetallic compound's unique structural and electronic properties. Substituting with a non-stoichiometric alloy or a different Pd–RE compound would yield markedly different stability and selectivity profiles.

Palladium–Yttrium (2/5) Head-to-Head Evidence


Hydrogen Permeability vs. Pd–Ag Membranes

A direct comparison of hydrogen permeability at 400 °C reveals that a cold-rolled Pd92Y8 (at%) membrane exhibits a permeability of 3.43×10⁻⁸ mol·m⁻¹·s⁻¹·Pa⁻⁰.⁵, which is higher than that of a PdAg alloy membrane under identical conditions . This quantifies the advantage of the Pd–Y system for low-pressure hydrogen recovery, particularly in applications such as tritium extraction for fusion reactors. Earlier studies also confirmed that Pd–Y membranes are both significantly stronger and more permeable than commercial Pd–25%Ag [1].

Hydrogen separation Membrane technology Fusion fuel cycle

Desulfurization Selectivity vs. Monometallic Pd

In hydrodesulfurization of the refractory compound 4,6-dimethyldibenzothiophene (4,6-DMDBT) at 350 °C and 1 MPa, the addition of yttrium to palladium nanoparticles increased the direct desulfurization (DDS) selectivity from 71% (monometallic Pd) to 84% (Pd–Y), while also suppressing cracking twice as much as the Pd-only catalyst [1]. Notably, the overall HDS rate remained unchanged, indicating that the yttrium addition specifically alters the reaction pathway selectivity without compromising activity.

Hydrodesulfurization (HDS) Catalysis Refractory sulfur removal

Thermal Stability vs. Pure Pd

High-energy ball-milled Pd–10 at% Y nanoalloys exhibit stability against grain growth up to above 400 °C, compared to only 200 °C for ball-milled pure Pd [1]. Additionally, doping Pd with Y suppresses the detrimental α→β phase transition during hydrogen absorption/desorption cycling [1]. This enhanced thermal stability is critical for maintaining nanoparticle size and catalytic activity under high-temperature operating conditions.

Nanostructured alloys Thermal stability Catalyst durability

Multifunctional Electrocatalysis vs. Pt/C

Intermetallic PdY nanoparticles supported on N-doped carbon nanotubes (PdY/NCNTs) demonstrate remarkable multifunctional activity. For the oxygen reduction reaction (ORR), a mass activity of 1317 mA mgPd⁻¹ at jk is achieved [1]. For ethanol oxidation (EOR), the mass activity reaches 2902 mA mgPd⁻¹ at jf [1]. In zinc–air battery tests, the PdY/NCNT-based air cathode delivers a power density of 0.236 W cm⁻², which exceeds that of the benchmark Pt/C catalyst [1]. Furthermore, the strong nitrogen-mediated anchoring suppresses active site leaching, ensuring prolonged stability [1].

Oxygen reduction reaction (ORR) Ethanol oxidation reaction (EOR) Zinc–air batteries

Hydrogen Recovery from Low-Pressure Mixtures

A membrane permeator equipped with 12 Pd92Y8 alloy tubes (effective area 678 cm²) achieved approximately 95% hydrogen extraction recovery from a 0.1 mol% hydrogen–helium mixture and 97.74% recovery from a 0.33 mol% mixture at a flow rate of 21 standard liters per minute (SLM) . This demonstrates the practical viability of Pd–Y membranes for efficient recovery of low-pressure hydrogen isotopes, a key requirement in fusion reactor fuel cycles.

Hydrogen isotope separation Tritium extraction Fusion energy

Palladium–Yttrium (2/5) Application Scenarios


Fusion Fuel Hydrogen Isotope Recovery

Utilize Pd–Y membrane permeators to directly recover hydrogen isotopes from tritium extraction gas streams at low pressure. With a demonstrated hydrogen permeability of 3.43×10⁻⁸ mol·m⁻¹·s⁻¹·Pa⁻⁰.⁵ at 400 °C and extraction recovery exceeding 95% for dilute hydrogen–helium mixtures [1], Pd–Y membranes enable a simplified, single-step purification process that replaces energy-intensive multi-step enrichment. This application is particularly suited for the deuterium–tritium fuel cycle in fusion energy systems, where high recovery efficiency and mechanical stability are critical.

High-Selectivity Hydrodesulfurization

Deploy bimetallic Pd–Y catalysts for low-pressure hydrodesulfurization of 4,6-dialkyldibenzothiophenes in pre-desulfurized fuels. The catalyst increases direct desulfurization selectivity from 71% to 84% relative to monometallic Pd, while suppressing cracking side reactions . This selectivity enhancement enables meeting ultra-low sulfur specifications (e.g., 10 ppmw S) under milder pressure conditions, reducing operational costs and preserving fuel quality. The improved thermal stability of Pd–Y nanoparticles against sintering further extends catalyst lifetime in continuous refinery operations [1].

Pt-Free Cathode Catalysts for ORR & Zinc–Air Batteries

Implement PdY/NCNT intermetallic catalysts as platinum-free alternatives in polymer electrolyte membrane fuel cells and zinc–air batteries. With ORR mass activity of 1317 mA mgPd⁻¹ and EOR mass activity of 2902 mA mgPd⁻¹, along with a zinc–air battery power density of 0.236 W cm⁻² (surpassing Pt/C) , Pd–Y offers a cost-effective solution for electrochemical energy conversion. The strong metal–support interaction via nitrogen doping ensures negligible active site leaching, promising long-term operational durability.

Hydrogen Purification with Robust Membranes

Employ Pd–Y alloy diffusion membranes in hydrogen purification units where mechanical strength and permeability are both required. As established by comparative studies, Pd–Y membranes are both significantly stronger and more permeable to hydrogen than commercial Pd–25%Ag membranes . This dual advantage makes them ideal for compact membrane reactors and high-throughput hydrogen separation processes in chemical and petrochemical industries, particularly where pressure cycling or mechanical stress is a concern.

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